5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H14F3N3O and its molecular weight is 333.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazoles, have been reported to have potential applications in the agrochemical and medicinal chemistry industries . They are used as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It’s known that pyrazoles interact with their targets to induce a variety of biological effects . The trifluoromethyl group has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
It’s known that pyrazoles can affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability , which could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds, such as pyrazoles, have been reported to have anti-inflammatory and antitumor effects .
Action Environment
The trifluoromethyl group is known to enhance the compound’s stability , which could potentially make it more resistant to environmental factors.
Properties
IUPAC Name |
5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDEABGLCPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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